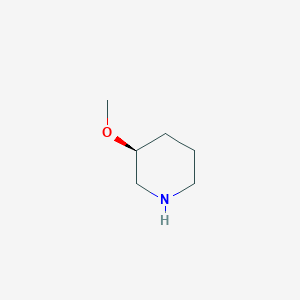

(S)-3-Methoxypiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-3-Methoxypiperidine is a chiral piperidine derivative with a methoxy group attached to the third carbon atom in the piperidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Methoxypiperidine typically involves the following steps:

Starting Material: The synthesis often begins with commercially available piperidine.

Chiral Resolution: The racemic mixture of 3-methoxypiperidine can be resolved into its enantiomers using chiral resolution techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Chiral Resolution: Utilizing advanced chiral resolution techniques to separate the desired enantiomer.

Optimized Reaction Conditions: Employing optimized reaction conditions to ensure high yield and purity of the final product.

Catalysis: Using catalysts to enhance the efficiency of the methoxylation process.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-3-Methoxypiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Nucleophiles: Methoxide, ethoxide, and other nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions include N-oxides, reduced amines, and various substituted piperidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1. Synthesis of Pharmaceutical Compounds

(S)-3-Methoxypiperidine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the development of radiotracers for positron emission tomography (PET) imaging, specifically targeting tau aggregates associated with neurodegenerative diseases like Alzheimer's disease.

For instance, the compound has been incorporated into the synthesis of [18F]OXD-2314, a promising PET radiotracer that demonstrates high affinity for tau aggregates. This compound was evaluated for its ability to cross the blood-brain barrier and showed significant potential in imaging tauopathies, including Alzheimer's disease and progressive supranuclear palsy (PSP) .

1.2. Neuroprotective Agents

Research indicates that derivatives of this compound exhibit neuroprotective properties. In studies focusing on retinal degeneration models, compounds derived from this compound have shown efficacy in preserving visual functions and reducing retinal damage caused by phototoxicity. This suggests potential applications in treating age-related macular degeneration (AMD) and other retinal diseases .

Data Tables

The following table summarizes key findings related to the applications of this compound in medicinal chemistry:

Case Studies

3.1. Development of [18F]OXD-2314

In a study published by Nature Communications, this compound was used to synthesize [18F]OXD-2314 through a series of reactions including nucleophilic aromatic substitution and bromination. The resulting compound demonstrated excellent brain penetration and specificity for tau aggregates, making it a leading candidate for further clinical evaluation .

3.2. Neuroprotective Effects of BIO203

Another significant application involves BIO203, a compound derived from this compound, which was tested for its neuroprotective effects against blue-light-induced retinal damage in animal models. The study found that BIO203 not only preserved visual function but also inhibited inflammatory markers associated with retinal degeneration, indicating its potential as a therapeutic agent for AMD .

Mécanisme D'action

The mechanism of action of (S)-3-Methoxypiperidine involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

Pathways Involved: It can modulate biochemical pathways by acting as an agonist, antagonist, or inhibitor, depending on the target.

Comparaison Avec Des Composés Similaires

®-3-Methoxypiperidine: The enantiomer of (S)-3-Methoxypiperidine with similar chemical properties but different biological activity.

3-Hydroxypiperidine: A structurally similar compound with a hydroxyl group instead of a methoxy group.

3-Methylpiperidine: Another similar compound with a methyl group at the third position.

Uniqueness: this compound is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its analogs.

Activité Biologique

(S)-3-Methoxypiperidine is a chiral compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. Its unique structural features and biological interactions make it a valuable candidate for drug development and other applications. This article provides a comprehensive overview of the biological activity of this compound, including its biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a methoxy group at the third position. This specific configuration contributes to its distinct biological activity compared to its enantiomer and other structural analogs.

The compound exhibits several significant biochemical properties:

- Interactions with Biomolecules : this compound can interact with various enzymes, receptors, and proteins, influencing their activity and function.

- Cellular Effects : It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism, which are crucial for maintaining cellular homeostasis.

- Transport and Distribution : The compound can interact with transporters or binding proteins, influencing its distribution within biological systems.

The mechanism of action of this compound involves:

- Molecular Targets : The compound may act as an agonist or antagonist at specific receptors, modulating various biochemical pathways.

- Enzyme Interactions : It can inhibit or activate enzymes involved in metabolic processes, contributing to its biological effects .

1. Neuropharmacological Applications

Research has indicated that this compound may serve as a potential modulator for dopamine receptors. This property suggests implications for treating neuropsychiatric disorders such as schizophrenia or depression. A study highlighted its role in enhancing dopaminergic signaling in vitro, indicating potential therapeutic benefits .

2. PET Imaging Studies

A notable application of this compound is in the development of radiolabeled compounds for positron emission tomography (PET) imaging. A study utilized this compound in synthesizing a promising radiotracer for imaging tau aggregation in neurodegenerative diseases like Alzheimer's disease. The compound demonstrated favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier effectively .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (R)-3-Methoxypiperidine | Enantiomer of this compound | Different receptor binding profiles |

| 3-Hydroxypiperidine | Hydroxyl group instead of methoxy | Varying effects on neurotransmitter systems |

| 3-Methylpiperidine | Methyl group at the third position | Potentially different pharmacological effects |

Propriétés

IUPAC Name |

(3S)-3-methoxypiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWRHHSVHWCISU-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCNC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCCNC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.